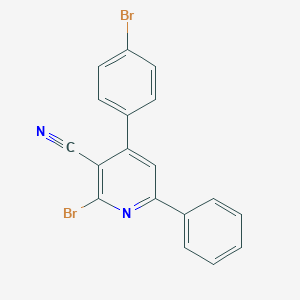![molecular formula C23H22BrNO3 B404449 ETHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE](/img/structure/B404449.png)
ETHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-(3-bromobenzylidene)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a complex organic compound with a unique structure that includes a pyrrole ring, bromobenzylidene, and dimethylphenyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of 3-bromobenzaldehyde with ethyl 2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete condensation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 4-(3-bromobenzylidene)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl 4-(3-bromobenzylidene)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ETHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The bromobenzylidene and dimethylphenyl groups may facilitate binding to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Ethyl 4-(3-bromobenzylidene)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate can be compared with other similar compounds such as:
- Ethyl 4-(benzylidene)-1-phenyl-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
- Ethyl 4-(4-bromobenzylidene)-1-(3,4-dimethylphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
These compounds share structural similarities but differ in the substitution pattern on the benzylidene and phenyl groups. The presence of bromine and methyl groups can significantly influence the chemical reactivity and biological activity, making ETHYL (4Z)-4-[(3-BROMOPHENYL)METHYLIDENE]-1-(3,4-DIMETHYLPHENYL)-2-METHYL-5-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE unique in its properties and applications.
Propiedades
Fórmula molecular |
C23H22BrNO3 |
|---|---|
Peso molecular |
440.3g/mol |
Nombre IUPAC |
ethyl (4Z)-4-[(3-bromophenyl)methylidene]-1-(3,4-dimethylphenyl)-2-methyl-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C23H22BrNO3/c1-5-28-23(27)21-16(4)25(19-10-9-14(2)15(3)11-19)22(26)20(21)13-17-7-6-8-18(24)12-17/h6-13H,5H2,1-4H3/b20-13- |
Clave InChI |
BZPSMRYVNCATOC-MOSHPQCFSA-N |
SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=CC=C2)Br)C3=CC(=C(C=C3)C)C)C |
SMILES isomérico |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC(=CC=C2)Br)C3=CC(=C(C=C3)C)C)C |
SMILES canónico |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=CC=C2)Br)C3=CC(=C(C=C3)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N'-[(1E)-3,3-dimethyl-5-oxocyclohexylidene]-2-phenoxyacetohydrazide](/img/structure/B404378.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B404381.png)
![2-{[4-(Diethylamino)-2-hydroxybenzylidene]amino}-4-methylphenol](/img/structure/B404382.png)

![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide](/img/structure/B404387.png)


